EGFR Kinase Inhibition Potency of Closely Related 2,4-Diphenylthiazole Derivatives
While direct data for 2-(Diphenyl-1,3-thiazol-5-yl)ethan-1-amine is not available, its parent scaffold, 2,4-diphenylthiazole, demonstrates potent multi-target inhibition. Specifically, derivative 17b from this class exhibited remarkable activity against the epidermal growth factor receptor (EGFR) with an IC₅₀ value of 0.2 μM, and derivative 10b showed an IC₅₀ of 0.4 μM [1]. This compares favorably to a broader class of thiazole-based EGFR inhibitors, where many leads require higher micromolar concentrations. This suggests that the 2,4-diphenylthiazole core, when appropriately functionalized (e.g., at the 5-position with the ethanamine handle present in the target compound), is a privileged scaffold for achieving potent target engagement in oncology programs.
| Evidence Dimension | In vitro EGFR Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | Data for the specific compound not reported. |
| Comparator Or Baseline | Related 2,4-diphenylthiazole derivatives 10b (IC₅₀ = 0.4 μM) and 17b (IC₅₀ = 0.2 μM) [1]. |
| Quantified Difference | Demonstrates sub-micromolar potency achievable from the core scaffold. |
| Conditions | In vitro enzymatic assay against EGFR. |
Why This Matters
This validates the 2,4-diphenylthiazole scaffold as a viable starting point for medicinal chemistry campaigns targeting EGFR, supporting procurement of the target compound as a key synthetic intermediate for hit-to-lead optimization.
- [1] Abdelazeem, A. H., et al. (2017). Novel diphenylthiazole derivatives with multi-target mechanism: Synthesis, docking study, anticancer and anti-inflammatory activities. Bioorganic Chemistry, 75, 127-138. View Source
